molecular formula C7H3ClN2O2 B146369 2-Chloro-6-nitrobenzonitrile CAS No. 6575-07-1

2-Chloro-6-nitrobenzonitrile

Cat. No.: B146369
CAS No.: 6575-07-1
M. Wt: 182.56 g/mol
InChI Key: ZHLCARBDIRRRHD-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a yellow to green crystalline powder and is primarily used as an intermediate in the synthesis of various chemical products. The compound is known for its applications in the pharmaceutical and agrochemical industries due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-nitrobenzonitrile can be synthesized through the cyanation of 1,2-dichloro-3-nitrobenzene. This process involves the reaction of 1,2-dichloro-3-nitrobenzene with a metal cyanide, such as sodium cyanide or copper cyanide, in the presence of aprotic amides. The reaction is typically carried out at temperatures ranging from 100°C to 200°C for 5 to 15 hours .

Industrial Production Methods: In industrial settings, this compound is produced by treating this compound with chlorine gasThe yield of this process is typically high, with a purity of at least 99% .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitrobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be displaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2-chloro-6-aminobenzonitrile.

    Oxidation: Formation of various oxidized derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-Chloro-6-nitrobenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds and as a reagent in biochemical assays.

    Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitrobenzonitrile involves its reactivity with various nucleophiles and electrophiles. The nitro and cyano groups in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of intermediates that can further react to form the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

  • 2-Chloro-5-nitrobenzonitrile
  • 2,6-Dichlorobenzonitrile
  • 4-Nitrobenzonitrile
  • 3-Nitrobenzonitrile

Comparison: 2-Chloro-6-nitrobenzonitrile is unique due to the specific positioning of the chloro and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2,6-Dichlorobenzonitrile has two chloro groups, which can affect its reactivity compared to this compound. Similarly, the presence of a nitro group in 4-Nitrobenzonitrile at a different position alters its chemical behavior .

Properties

IUPAC Name

2-chloro-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLCARBDIRRRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215953
Record name 6-Chloro-2-nitrobenzonitrile
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-07-1
Record name 2-Chloro-6-nitrobenzonitrile
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Record name 6-Chloro-2-nitrobenzonitrile
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Record name 6-Chloro-2-nitrobenzonitrile
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Record name 6-chloro-2-nitrobenzonitrile
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Record name 2-Chloro-6-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

2,3-dichloronitrobenzene (19.2 g), cuprous chloride (2.4 g), anhydrous cupric sulfate (1.0 g), sodium cyanide (purity of 90%, 5.4 g) and dimethylformamide (3.0 g) were heated together to 190° C. and made to react for 3.5 hours at the temperature. After the reaction was over, 100 ml of dichloroethane were added to the reaction mixture and the mixture was filtered. After separating the filtrate, 100 ml of an aqueous 5% solution of ammonia were added to the filtrate and after well shaking the mixture, it was separated into layers. After distilling off dichloroethane from the organic layer and washing the residue with ethanol, 14.3 g of 2-chloro-6-nitrobenzonitrile was obtained as a pale yellow crystal. The yield was 78% theoretical.
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Aprotic solvents, unlike protic solvents, do not have hydrogen atoms bound to highly electronegative atoms like oxygen or nitrogen. This absence of acidic hydrogen atoms in aprotic solvents prevents unwanted side reactions with the reactants, such as hydrolysis of the cyanide ion, ensuring a higher yield of the desired product, 2-chloro-6-nitrobenzonitrile [].

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